molecular formula C23H26N2O6S B134100 Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate CAS No. 146383-05-3

Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate

Cat. No. B134100
M. Wt: 458.5 g/mol
InChI Key: IPWNJKJYNDLPHY-YLJYHZDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate, also known as PVCM, is a cephalosporin antibiotic that has been synthesized and studied for its potential applications in the field of medicine.

Mechanism Of Action

Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate works by inhibiting the synthesis of bacterial cell walls. It does this by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This leads to the disruption of the bacterial cell wall and ultimately results in the death of the bacteria.

Biochemical And Physiological Effects

Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

One advantage of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in lab experiments is its broad-spectrum activity against a range of bacteria, including those that are resistant to other antibiotics. However, one limitation is that Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate is not effective against all bacterial strains, and may not be suitable for certain applications.

Future Directions

Future research on Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate could focus on its potential use in combination with other antibiotics to enhance its efficacy against certain bacterial strains. Additionally, further studies could investigate the potential use of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in the treatment of other diseases, such as fungal infections or viral infections. Finally, research could focus on the development of new synthetic methods for Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate that are more efficient and cost-effective.

Synthesis Methods

The synthesis of Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate involves the reaction of 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylic acid with pivaloyloxymethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate in its final form.

Scientific Research Applications

Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has been studied for its potential use as an antibiotic in the treatment of bacterial infections. It has shown activity against a range of gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

CAS RN

146383-05-3

Product Name

Pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate

Molecular Formula

C23H26N2O6S

Molecular Weight

458.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-3-ethenyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C23H26N2O6S/c1-5-15-12-32-20-17(24-16(26)11-14-9-7-6-8-10-14)19(27)25(20)18(15)21(28)30-13-31-22(29)23(2,3)4/h5-10,17,20H,1,11-13H2,2-4H3,(H,24,26)/t17-,20-/m1/s1

InChI Key

IPWNJKJYNDLPHY-YLJYHZDGSA-N

Isomeric SMILES

CC(C)(C)C(=O)OCOC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)C=C

SMILES

CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C

Canonical SMILES

CC(C)(C)C(=O)OCOC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)C=C

Other CAS RN

146383-05-3

synonyms

pivaloyloxymethyl 7-phenylacetamido-3-vinyl-3-cephem-4-carboxylate
POM-PAVCC

Origin of Product

United States

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